3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one
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Overview
Description
3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one is an organic compound known for its unique chemical structure and properties. This compound features a pyrazinone core substituted with a bromine atom at the 3-position, a dimethylamino group at the 5-position, and a methyl group at the 1-position. Its distinct structure makes it a valuable subject of study in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 1-methylpyrazin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The brominated intermediate is then subjected to nucleophilic substitution with dimethylamine to introduce the dimethylamino group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and appropriate ligands for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new pyrazinone derivative with an amine group at the 3-position.
Scientific Research Applications
3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and dimethylamino groups can influence its binding affinity and specificity, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methylpyrazin-2-one: Lacks the dimethylamino group, which may result in different chemical and biological properties.
5-(Dimethylamino)-1-methylpyrazin-2-one: Lacks the bromine atom, potentially altering its reactivity and applications.
3-Chloro-5-(dimethylamino)-1-methylpyrazin-2-one: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness
3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one is unique due to the presence of both bromine and dimethylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-(dimethylamino)-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-10(2)5-4-11(3)7(12)6(8)9-5/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTQRLCURNQVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C(C1=O)Br)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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